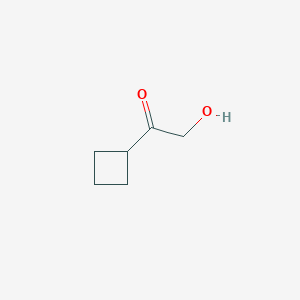
1-Cyclobutyl-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-2-hydroxyethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a ketone with a cyclobutyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclobutyl-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate cyclic acetal, which is then hydrolyzed to yield the desired product .
Another method involves the reduction of 1-cyclobutyl-2-oxoethan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction selectively targets the carbonyl group, converting it to a hydroxyl group and forming 1-cyclobutyl-2-hydroxyethan-1-one .
Industrial Production Methods
Industrial production of 1-cyclobutyl-2-hydroxyethan-1-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 1-cyclobutyl-2-oxoethan-1-one.
Reduction: 1-cyclobutyl-2-hydroxyethan-1-one.
Substitution: 1-cyclobutyl-2-chloroethan-1-one.
Scientific Research Applications
1-cyclobutyl-2-hydroxyethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-2-hydroxyethan-1-one depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
1-cyclobutyl-2-hydroxyethan-1-one can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-cyclobutyl-2-oxoethan-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-cyclobutyl-2-chloroethan-1-one: Contains a chlorine atom instead of a hydroxyl group, resulting in different chemical properties and uses.
Biological Activity
1-Cyclobutyl-2-hydroxyethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C6H10O
- Molecular Weight : 102.15 g/mol
The compound features a cyclobutyl group attached to a hydroxyethanone moiety, which contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytotoxic Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies employing MTT assays have demonstrated significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value indicating effective cell growth inhibition.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially making it a candidate for treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Cytotoxicity Studies
A notable study evaluated the cytotoxicity of this compound using various cancer cell lines. The results indicated that the compound effectively inhibited cell viability in a dose-dependent manner. Below is a summary of the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25.4 |
| MCF-7 | 30.2 |
| A549 | 28.9 |
These results highlight the potential of this compound as an anticancer agent.
Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-cyclobutyl-2-hydroxyethanone |
InChI |
InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2 |
InChI Key |
BWZZTAJBZYEIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















